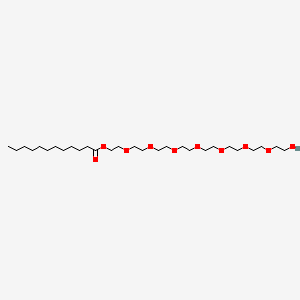![molecular formula C27H29F3N8O2 B11937928 2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]- CAS No. 2412155-74-7](/img/structure/B11937928.png)
2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AST5902 is the active metabolite of Alflutinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations . AST5902 exhibits significant antineoplastic activity, making it a crucial compound in cancer research and treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AST5902 is synthesized through the metabolic conversion of Alflutinib (AST2818) in the body. The primary enzyme involved in this conversion is cytochrome P450 3A4 (CYP3A4) . The synthetic route involves the N-demethylation of Alflutinib to produce AST5902 .
Industrial Production Methods
Industrial production of AST5902 involves the large-scale synthesis of Alflutinib, followed by its metabolic conversion using CYP3A4 enzymes. The process is optimized to ensure high yield and purity of AST5902 .
Analyse Chemischer Reaktionen
Types of Reactions
AST5902 undergoes various chemical reactions, including:
Oxidation: AST5902 can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in AST5902.
Substitution: AST5902 can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of AST5902 .
Wissenschaftliche Forschungsanwendungen
AST5902 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study metabolic pathways and enzyme interactions.
Biology: Investigated for its role in cellular signaling and cancer cell proliferation.
Medicine: Primarily used in the treatment of NSCLC with EGFR mutations. It is also studied for its potential in treating other cancers.
Industry: Used in the development of new cancer therapies and as a reference compound in pharmacokinetic studies
Wirkmechanismus
AST5902 exerts its effects by inhibiting the activity of the EGFR tyrosine kinase. It binds irreversibly to the ATP-binding site of the EGFR, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
AST5902 is compared with other EGFR inhibitors, such as:
Osimertinib: Another third-generation EGFR inhibitor with similar activity but different pharmacokinetic properties.
Gefitinib: A first-generation EGFR inhibitor with reversible binding, unlike the irreversible binding of AST5902.
Afatinib: A second-generation EGFR inhibitor with broader activity against other tyrosine kinases.
AST5902 is unique due to its high selectivity and potency against EGFR mutations, particularly the T790M resistance mutation .
Eigenschaften
CAS-Nummer |
2412155-74-7 |
|---|---|
Molekularformel |
C27H29F3N8O2 |
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C27H29F3N8O2/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35) |
InChI-Schlüssel |
OYVNKZAYJFLKCX-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN(C)C1=NC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


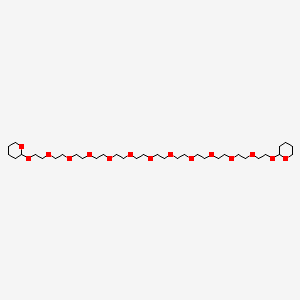
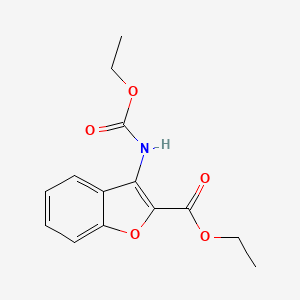

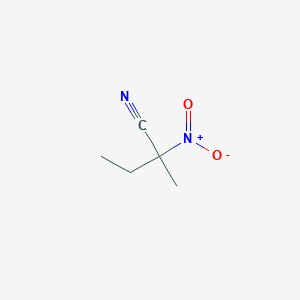
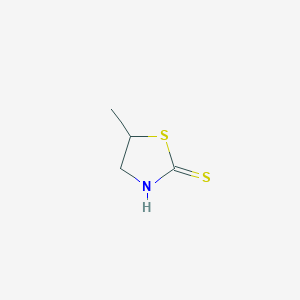

![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)
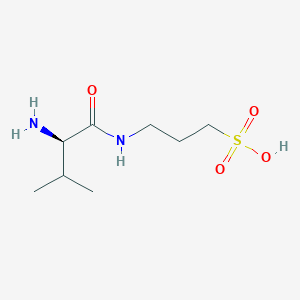

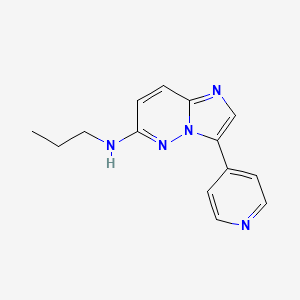


![2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B11937938.png)
